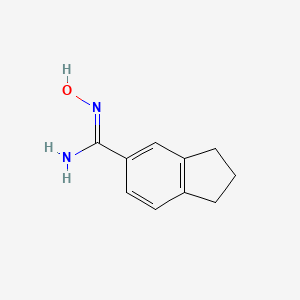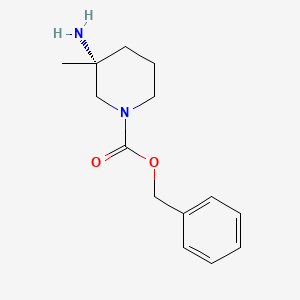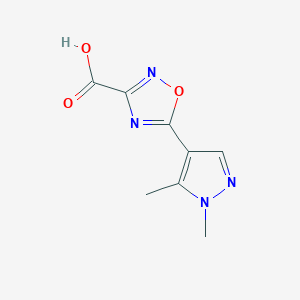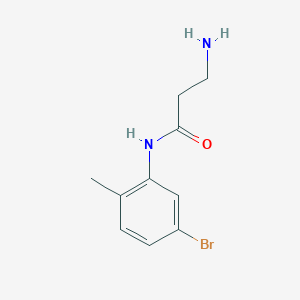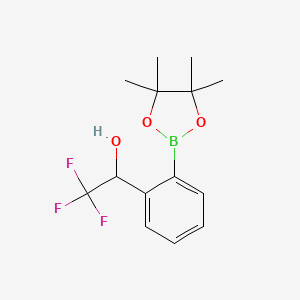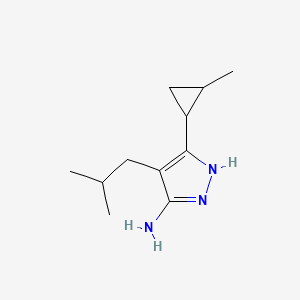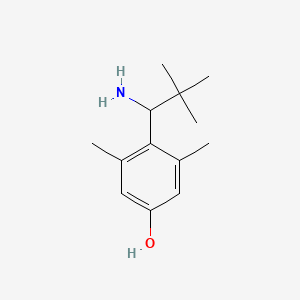
4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol is an organic compound with a complex structure that includes both phenolic and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with a suitable alkyl halide, followed by amination to introduce the amino group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: Both the phenolic and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the amino group can produce various amine derivatives.
Scientific Research Applications
4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol exerts its effects involves interactions with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the amino group can form ionic bonds and other interactions. These interactions can influence various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2,2-dimethylpropyl)phenol
- 3,5-Dimethylphenol
- 4-Aminophenol
Uniqueness
4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol is unique due to the presence of both the amino and phenolic groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-(1-amino-2,2-dimethylpropyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C13H21NO/c1-8-6-10(15)7-9(2)11(8)12(14)13(3,4)5/h6-7,12,15H,14H2,1-5H3 |
InChI Key |
ZJSRJMHDOQBAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(C(C)(C)C)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)
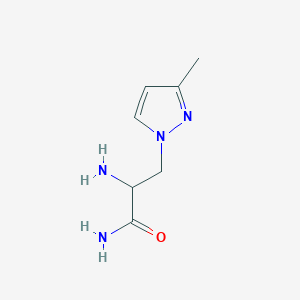
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
